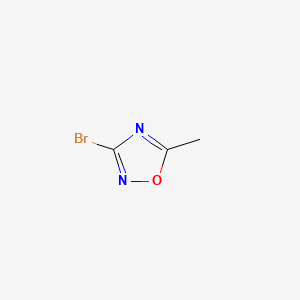

3-Bromo-5-methyl-1,2,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAIGPZGPQPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679760 | |

| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228427-07-3 | |

| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Oxadiazole Heterocycle Family

The story of 3-Bromo-5-methyl-1,2,4-oxadiazole begins with its parent structure, the oxadiazole ring. Oxadiazoles (B1248032) are a class of five-membered aromatic heterocycles containing one oxygen atom, two nitrogen atoms, and two carbon atoms. researchgate.net There are four possible isomers of oxadiazole: 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373), with the 1,2,3-isomer being unstable. researchgate.net These rings are of great interest due to their presence in a wide range of biologically active compounds and functional materials. researchgate.netresearchgate.net

The 1,2,4-oxadiazole isomer, the foundation of the title compound, is particularly noteworthy. First synthesized in 1884, it took nearly a century for its full potential to be recognized by chemists. Today, 1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.comnih.gov They are often considered bioisosteres of amides and esters, meaning they can mimic these functional groups in biological systems, a property that is highly valuable in drug design. mdpi.com

Distinctive Structural Features and Research Significance

3-Bromo-5-methyl-1,2,4-oxadiazole is distinguished by its specific substitution pattern: a bromine atom at the 3-position and a methyl group at the 5-position of the 1,2,4-oxadiazole (B8745197) ring. This arrangement of atoms imparts distinct electronic and steric properties to the molecule. The presence of the bromine atom, an electronegative halogen, significantly influences the compound's reactivity. It serves as a reactive handle, providing a site for various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. This allows for the straightforward introduction of other functional groups, enabling the synthesis of a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃BrN₂O |

| Molecular Weight | 162.97 g/mol |

| Boiling Point (estimated) | 166.71 - 170.15 °C chemchart.com |

| Density (estimated) | 1.56 g/cm³ chemchart.com |

| InChIKey | STAIGPZGPQPXIB-UHFFFAOYSA-N uni.lu |

Broad Academic and Industrial Relevance

General Synthetic Routes to 1,2,4-Oxadiazoles

The formation of the 1,2,4-oxadiazole ring is predominantly achieved through several reliable synthetic pathways. These methods typically involve the construction of the N-C-O-N-C heterocyclic system from acyclic precursors.

Cyclization Reactions from Hydrazide Derivatives

While the direct cyclization of acylhydrazides is a primary route to the isomeric 1,3,4-oxadiazole (B1194373) ring system, the synthesis of 1,2,4-oxadiazoles from hydrazide derivatives is typically an indirect, multi-step process. nih.govacs.orgmdpi.com The most common pathway involves the conversion of a hydrazide into an amidoxime (B1450833), which then serves as a key intermediate for the 1,2,4-oxadiazole ring formation. researchgate.netresearchgate.net

Hydrazide to Amide/Nitrile : A carboxylic acid hydrazide can be converted to the corresponding amide or nitrile through various methods.

Nitrile to Amidoxime : The resulting nitrile is then treated with hydroxylamine (B1172632) to generate the crucial amidoxime precursor. nih.gov

Amidoxime to 1,2,4-Oxadiazole : The amidoxime undergoes cyclization with an appropriate acylating agent, as detailed in the following section.

Alternatively, N-acylhydrazones, formed by the condensation of acylhydrazides with aldehydes, can undergo oxidative cyclization. However, these reactions predominantly yield 1,3,4-oxadiazoles. nih.govtsijournals.com For instance, the reaction of 3-chloro-1-benzo[b]thiophene-2-carbohydrazine with aromatic aldehydes produces hydrazones, which upon treatment with acetic anhydride, yield dihydro-1,3,4-oxadiazole derivatives. nih.gov

Amidoxime-Based Synthetic Pathways

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its activated derivative. researchgate.netbeilstein-journals.org This pathway involves two main steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration reaction to furnish the 1,2,4-oxadiazole ring. nih.govbeilstein-journals.orgnih.gov

The reaction can be performed as a two-step process, sometimes with the isolation of the O-acylamidoxime intermediate, or as a one-pot synthesis. nih.govresearchgate.net Various reagents and conditions have been developed to facilitate this transformation, including the use of coupling agents like N,N'-carbonyldiimidazole (CDI) or heating the O-acylamidoxime intermediate, often at temperatures above 100°C. beilstein-journals.org Microwave irradiation has also been employed to promote the cyclization of the O-acylamidoxime. nih.gov More recently, the use of superbase systems, such as MOH/DMSO (where M = Li, Na, K), has been shown to effect the cyclodehydration under mild conditions and in short reaction times. researchgate.net

A general representation of this synthetic route is the reaction between an amidoxime and an acyl chloride. This reaction can sometimes lead to a mixture of products, but the use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or pyridine (B92270) can improve the efficacy and selectivity of the 1,2,4-oxadiazole formation.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product Type | Yield (%) | Ref |

| Amidoxime | Carboxylic Acid | CDI, DMF, 120°C, 4h | 3,5-disubstituted-1,2,4-oxadiazole | 59 | beilstein-journals.org |

| Amidoxime | Carboxylic Acid Ester | NaOH/DMSO, RT | 3,5-disubstituted-1,2,4-oxadiazole | N/A | |

| O-acylamidoxime | N/A | KOH/DMSO, RT, 10-20 min | 3,5-disubstituted-1,2,4-oxadiazole | up to 98 | researchgate.net |

| Amidoxime | Isatoic Anhydride | NaOH/DMSO, RT | 2-(1,2,4-oxadiazol-5-yl)aniline | N/A | researchgate.net |

This table presents a selection of amidoxime-based synthetic methods for 1,2,4-oxadiazoles.

1,3-Dipolar Cycloaddition Approaches

Another fundamental strategy for the construction of the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction, also known as 1,3-dipolar cycloaddition. researchgate.net This method typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is usually a nitrile (R-C≡N). nih.govbeilstein-journals.org

Nitrile oxides are often generated in situ from the corresponding aldoximes using an oxidizing agent or from hydroximoyl halides by dehydrohalogenation with a base. Once formed, the nitrile oxide rapidly reacts with the nitrile present in the reaction mixture to form the 3,5-disubstituted 1,2,4-oxadiazole. This approach is highly effective for creating a wide variety of substituted 1,2,4-oxadiazoles. researchgate.net

Specific Synthesis Strategies for Brominated 1,2,4-Oxadiazoles

The introduction of a bromine atom onto the 1,2,4-oxadiazole scaffold, as in this compound, can be achieved either by direct bromination of a pre-formed oxadiazole ring or by utilizing brominated precursors in the ring-forming reaction.

Direct Bromination Approaches

Direct bromination allows for the late-stage functionalization of a 1,2,4-oxadiazole core. The C3 position of the 1,2,4-oxadiazole ring can be susceptible to electrophilic substitution or deprotonation-bromination sequences.

Electrophilic Bromination : This can be achieved using standard brominating agents. For example, the bromination of 5-ethyl-1,2,4-oxadiazole at the 3-position can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Directed Bromination via Lithiation : A highly regioselective method involves the deprotonation of the C3 proton using a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting lithiated intermediate is then quenched with an electrophilic bromine source, like molecular bromine (Br₂), to yield the 3-bromo-1,2,4-oxadiazole.

Another relevant method is the NBS-promoted oxidative cyclization of N-acyl amidines, which proceeds through an N-bromination intermediate, followed by dehydrobromination and cyclization to form the N-O bond of the oxadiazole ring. mdpi.com

| Substrate | Reagent 1 | Reagent 2 | Conditions | Product | Ref |

| 5-Ethyl-1,2,4-oxadiazole | NBS | AIBN | CCl₄, reflux, 6h | 3-Bromo-5-ethyl-1,2,4-oxadiazole | |

| 5-Ethyl-1,2,4-oxadiazole | LDA | Br₂ | THF, -78°C, 2h | 3-Bromo-5-ethyl-1,2,4-oxadiazole | |

| N-Acyl Amidine | NBS | Base | Ethyl acetate, RT | 3,5-disubstituted-1,2,4-oxadiazole | mdpi.com |

This table illustrates methods for the direct bromination and related oxidative cyclizations leading to substituted 1,2,4-oxadiazoles.

Functionalization of Precursors

An alternative and often more controlled approach to synthesizing brominated 1,2,4-oxadiazoles is to incorporate the bromine atom into one of the starting materials before the cyclization step. This strategy allows for precise placement of the halogen.

For the synthesis of this compound, one could envision reacting acetamidoxime (B1239325) (the precursor for the 5-methyl group) with a brominated acylating agent. A plausible acylating agent would be a derivative of bromoformic acid or a related species that can provide the C-Br fragment for the 3-position of the ring.

Similarly, one could start with a brominated nitrile. For instance, the reaction of acetamidoxime with a suitable brominated precursor can lead to the formation of the desired 3-bromo-5-alkyl-1,2,4-oxadiazole. A specific example is the reaction of an amidoxime with methyl 2-bromoacetate in a superbase medium. The synthesis of related compounds like 3-bromo-5-(bromomethyl)-1,2,4-oxadiazole (B55451) further highlights the utility of using brominated building blocks. guidechem.com

| Precursor 1 | Precursor 2 | Product | Ref |

| Acetamidoxime | Brominated Acylating Agent | This compound | (Plausible Route) |

| Ethyl Amidoxime | Methyl 2-bromoacetate | 3-Bromo-5-ethyl-1,2,4-oxadiazole | |

| N/A | Bromoacetonitrile | Intermediate for bromo-substituted oxadiazoles (B1248032) | guidechem.com |

This table shows examples of synthesizing brominated 1,2,4-oxadiazoles using functionalized precursors.

Scalable and Sustainable Synthetic Approaches for the Chemical Compound

The development of scalable and sustainable synthetic methodologies is crucial for the practical application of chemical compounds in various fields. For this compound and its analogues, several approaches have been explored that prioritize efficiency, safety, and reduced environmental impact. These methods often involve one-pot reactions, the use of greener catalysts, and microwave-assisted synthesis to minimize reaction times and energy consumption.

A prevalent and adaptable strategy for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. researchgate.net This can be achieved through various scalable methods, including one-pot syntheses that combine the O-acylation of an amidoxime and the subsequent cyclodehydration into a single operational step, thereby reducing solvent waste and purification efforts. nih.gov

One such sustainable approach involves the reaction of amidoximes with carboxylic acid esters in the presence of a superbase like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). nih.gov This method proceeds at room temperature, avoiding the need for heating, although reaction times can be lengthy. nih.gov For the synthesis of a compound analogous to the target, 3-Bromo-5-ethyl-1,2,4-oxadiazole, ethyl amidoxime can be reacted with methyl 2-bromoacetate in a NaOH/DMSO medium.

Another scalable method employs the Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids for reaction with amidoximes. mdpi.com This approach can also be adapted for one-pot procedures. mdpi.com Furthermore, the use of tetrabutylammonium fluoride (TBAF) as a catalyst for the cyclization of O-acylamidoximes at room temperature presents a mild and efficient route. mdpi.com

Microwave-assisted synthesis has emerged as a significant green chemistry tool for the synthesis of 1,2,4-oxadiazoles. ijpsm.com This technique dramatically reduces reaction times and can lead to higher yields compared to conventional heating methods. For instance, the reaction of amidoximes with acyl chlorides or anhydrides can be efficiently carried out under microwave irradiation. ijpsm.comnih.gov

The following tables detail research findings for the synthesis of analogues of this compound, illustrating the application of these scalable and sustainable methodologies.

Table 1: Synthesis of 3-Bromo-5-ethyl-1,2,4-oxadiazole via Superbase-Mediated Cyclization

| Reactant 1 | Reactant 2 | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl amidoxime | Methyl 2-bromoacetate | NaOH/DMSO | 25 | 12-18 | 45-68 |

Table 2: Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles via Vilsmeier Reagent mdpi.com

| Amidoxime | Carboxylic Acid | Reagent | Solvent | Temperature | Time (h) |

| Arylamidoxime | Trifluoroacetic acid | Vilsmeier Reagent | CH₂Cl₂ | Room Temp | 3 |

Table 3: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles nih.gov

| Amidoxime | Acylating Agent | Solvent | Power (W) | Time (min) |

| N¹-hydroxycarbamimidoyl-phenyl]glutaramide | Acetic anhydride | DMSO | Not Specified | Not Specified |

Table 4: Synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Conditions |

| 4-Fluorobenzamidoxime | Chloroacetyl chloride | Toluene | Reflux, 110°C |

These methodologies highlight the ongoing efforts to develop more sustainable and scalable routes for the synthesis of 1,2,4-oxadiazole derivatives, which are crucial for their potential applications in drug discovery and materials science.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Bromo 5 Methyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H-NMR Spectroscopy

For 3-Bromo-5-methyl-1,2,4-oxadiazole, the ¹H-NMR spectrum is expected to be relatively simple, showing a single signal corresponding to the protons of the methyl (-CH₃) group. The chemical shift of this singlet would be influenced by the electronic environment of the oxadiazole ring. However, no experimental data has been found in the searched literature to provide the exact chemical shift value (in ppm), which is crucial for definitive structural confirmation.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum would provide key information about the carbon framework of the molecule. It is expected to show three distinct signals: one for the methyl carbon, and two for the carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5). The carbon atom bonded to the bromine (C3) and the carbon atom bonded to the methyl group (C5) would have characteristic chemical shifts. Regrettably, no published data detailing these specific shifts for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C=N and C-O-C stretching vibrations within the oxadiazole ring, as well as C-H vibrations of the methyl group and a C-Br stretching frequency. While general ranges for these vibrations in similar oxadiazole structures are known, specific experimental values for the title compound are not available in the reviewed sources.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound (C₃H₃BrN₂O), the molecular ion peak would confirm the molecular mass of approximately 162.97 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio). Analysis of the fragmentation pattern could further corroborate the structure. However, no published mass spectra or detailed fragmentation analyses for this specific compound were found.

Other Complementary Analytical Methods for Purity and Structural Confirmation

Techniques such as High-Performance Liquid Chromatography (HPLC) and elemental analysis are often used to assess the purity of a synthesized compound. While some commercial suppliers mention the availability of such data, the actual reports are not publicly accessible. These methods would be essential to ensure that the spectroscopic data corresponds to the pure compound of interest.

Structure Activity Relationship Sar and Structural Modification Studies of 3 Bromo 5 Methyl 1,2,4 Oxadiazole Derivatives

Impact of Bromine and Methyl Substituents on Molecular Properties and Bioactivity

The methyl group, on the other hand, is a small, lipophilic substituent that can impact the molecule's solubility and ability to cross biological membranes. In some cases, the presence of methyl groups can significantly alter the bioactivity of oxadiazole compounds. For example, the addition of two methyl groups to a 1,3,4-oxadiazole (B1194373) core can render it completely soluble in water, whereas aryl substituents tend to decrease solubility. mdpi.com The position of the methyl group is also critical. Studies on phenyl oxadiazole compounds have shown that a methyl group at the 3-position can lead to high stability under hepatic microsomal conditions. nih.gov

The interplay between the electronic effects of the bromine and the steric and lipophilic properties of the methyl group can lead to a unique pharmacological profile for 3-Bromo-5-methyl-1,2,4-oxadiazole and its derivatives.

Role of the 1,2,4-Oxadiazole (B8745197) Core in Biological Recognition

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. researchgate.net This ring system is considered a key pharmacophore in medicinal chemistry due to its ability to participate in various biological interactions. researchgate.netresearchgate.net It is often employed as a bioisostere for ester and amide groups, meaning it can mimic their size, shape, and electronic properties, allowing it to fit into similar binding pockets of enzymes and receptors. rjptonline.org

The nitrogen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, a crucial interaction for ligand-receptor binding. rjptonline.org The entire ring system is electron-poor and is considered an electron-withdrawing group, which can influence the reactivity of attached substituents. mdpi.com Specifically, the electron-withdrawing effect is more pronounced at the C5 position than at the C3 position. rjptonline.org This differential reactivity allows for selective modifications at these positions to modulate biological activity.

The 1,2,4-oxadiazole core has been incorporated into a wide range of biologically active molecules, demonstrating its versatility in interacting with diverse targets. These include inhibitors of monoamine oxidase B (MAO-B), farnesoid X receptor (FXR) antagonists, and positive allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluRs). nih.govmdpi.comnih.gov

Design Principles for Modulating Pharmacological Profiles

The design of novel 1,2,4-oxadiazole derivatives with specific pharmacological profiles relies on a deep understanding of SAR principles. By strategically modifying the substituents at the 3 and 5 positions of the oxadiazole ring, researchers can systematically alter the compound's properties.

One common strategy involves the introduction of different aryl or heteroaryl moieties to explore interactions with specific receptor subpockets. For example, in the development of mGlu4 receptor positive allosteric modulators, various substituted aryl and heteroaryl groups were coupled to the 1,2,4-oxadiazole core. nih.gov This approach led to the identification of compounds with significant anxiolytic and antipsychotic-like properties. nih.gov

Another design principle is the use of a hybridization strategy, where the 1,2,4-oxadiazole ring is combined with other known pharmacophores. This can lead to molecules with enhanced potency and selectivity. For instance, hybrid molecules containing both 1,2,4-oxadiazole and 1H-indazole moieties have been developed as potent and selective MAO-B inhibitors with neuroprotective effects. nih.govresearchgate.net

The following table summarizes the effects of different substituents on the activity of various 1,2,4-oxadiazole derivatives:

| Derivative Class | Substituent Modification | Observed Effect on Bioactivity | Reference |

| MAO-B Inhibitors | Introduction of 1,2,4-oxadiazole ring to 1H-indazole | Resulted in the most potent and selective inhibitor | nih.gov |

| mGlu4 Receptor PAMs | Coupling with various substituted aryl/heteroaryl moieties | Modulated anxiolytic and antipsychotic-like properties | nih.gov |

| Farnesoid X Receptor Antagonists | Functionalization of piperidine (B6355638) ring with alkyl/benzyl groups | Identified dual FXR/PXR modulators | mdpi.com |

| HDAC Inhibitors | Shifting or replacement of p-methyl group | Decreased inhibitory potency | nih.gov |

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a key strategy in drug design where a functional group in a molecule is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amides and esters. rjptonline.org

In turn, the 1,2,4-oxadiazole ring can be replaced by other five-membered heterocyclic rings to modulate activity and properties. A common bioisosteric replacement for the 1,2,4-oxadiazole is the 1,3,4-oxadiazole ring. This substitution can lead to changes in polarity, metabolic stability, and receptor affinity. For example, replacing a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole in a series of cannabinoid receptor 2 (CB2) ligands resulted in a significant reduction in CB2 affinity for some derivatives. rsc.org However, in another case, the 1,3,4-oxadiazole analog still demonstrated high CB2 affinity and selectivity. rsc.org

Other heterocyclic systems, such as isoxazoles and triazoles, have also been used as bioisosteric replacements for the 1,2,4-oxadiazole ring. researchgate.net The choice of the bioisosteric replacement depends on the specific goals of the drug design program, such as improving metabolic stability, altering receptor selectivity, or enhancing potency.

The following table provides examples of bioisosteric replacements for the 1,2,4-oxadiazole ring and their observed effects:

| Original Scaffold | Bioisosteric Replacement | Effect on Activity/Properties | Reference |

| 1,2,4-Oxadiazole (in CB2 ligands) | 1,3,4-Oxadiazole | 10- and 50-fold reduced CB2 affinity in two derivatives | rsc.org |

| Ester group | 1,2,4-Oxadiazole | Increased duration of action due to slower metabolism | wikipedia.org |

| Amide group | 1,2,4-Oxadiazole | Resulted in potent and selective MAO-B inhibitors | nih.gov |

| Central imidazole (B134444) heterocycle | 1,2,4-Oxadiazole | Showed high cytotoxic activity against cancer cell lines | nih.gov |

Computational Chemistry and Molecular Modeling of 3 Bromo 5 Methyl 1,2,4 Oxadiazole Interactions

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Bromo-5-methyl-1,2,4-oxadiazole, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous 1,2,4-oxadiazole (B8745197) derivatives provides a framework for understanding its potential interactions. For instance, molecular docking studies on bromo-substituted oxadiazole derivatives have shown effective binding to key amino acid residues in the active sites of enzymes like 5-lipoxygenase (5-LOX) and vascular endothelial growth factor receptor (VEGFR). The bromine atom, with its electron-withdrawing properties and potential for halogen bonding, can significantly influence the binding affinity and specificity of the ligand.

The 1,2,4-oxadiazole ring itself is recognized as a bioisostere for amide and ester groups, enabling it to participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. nih.govnih.gov In silico studies of related oxadiazole compounds have demonstrated interactions with crucial amino acid residues, which are critical for their inhibitory activity. For example, docking simulations of 1,2,4-oxadiazole derivatives targeting the 3-hydroxykynurenine transaminase (HKT) of Aedes aegypti have been performed to understand their binding modes and affinities. nih.gov

A hypothetical molecular docking study of this compound against a target protein would typically yield data such as binding energy, which indicates the stability of the ligand-protein complex, and a detailed map of the interacting amino acid residues.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Protein Target

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -7.5 | TYR 123, LEU 234, SER 156 |

| Hydrogen Bonds | 2 | SER 156, GLN 189 |

| Halogen Bonds | 1 | ASP 201 (with Bromine) |

| Hydrophobic Interactions | 4 | LEU 234, VAL 145, ILE 190, ALA 192 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental results for this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and chemical reactivity.

DFT studies on related oxadiazole derivatives have been employed to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution within the molecule and identify regions that are prone to electrophilic or nucleophilic attack. The bromine atom in this compound would be expected to create a region of positive electrostatic potential (a sigma-hole), making it a potential halogen bond donor.

Table 2: Representative DFT-Calculated Parameters for an Oxadiazole Derivative

| Parameter | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.8 eV | Energy of the outermost electron-containing orbital |

| LUMO Energy | -1.5 eV | Energy of the innermost electron-accepting orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

Note: The values in this table are representative and based on general findings for oxadiazole derivatives, not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a target protein.

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations can also reveal the persistence of key interactions, such as hydrogen bonds, over time.

Allosteric Modulation and Inhibitor Kinetics from Computational Perspectives

Computational methods are increasingly being used to investigate the potential for allosteric modulation, where a compound binds to a site on a protein other than the active site, and to predict inhibitor kinetics.

Studies have shown that 1,2,4-oxadiazole derivatives can act as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govnih.gov These modulators enhance the receptor's response to its endogenous ligand. nih.govnih.gov Computational approaches, in conjunction with experimental screening, can help identify potential allosteric binding sites and predict how a compound like this compound might influence the receptor's conformational dynamics.

From a kinetics perspective, computational studies can help to classify the type of inhibition (e.g., competitive, non-competitive, or mixed) by simulating the binding of the inhibitor to both the free enzyme and the enzyme-substrate complex. nih.gov While specific kinetic studies on this compound are lacking, research on other oxadiazole derivatives has utilized computational methods to support kinetic findings. nih.gov For example, kinetic investigations of 1,3,4-oxadiazole (B1194373) derivatives as inhibitors of enzymes like α-amylase and α-glucosidase have demonstrated competitive and non-competitive inhibition, respectively, with molecular docking studies providing insights into the interaction details. nih.gov

Mechanistic Investigations of 3 Bromo 5 Methyl 1,2,4 Oxadiazole in Biological Systems

Identification and Characterization of Molecular Targets (Enzymes, Receptors, Proteins)

Derivatives of 1,2,4-oxadiazole (B8745197) have been shown to interact with a variety of molecular targets, including enzymes, receptors, and other proteins. encyclopedia.pub The specific targets of 3-Bromo-5-methyl-1,2,4-oxadiazole are a subject of ongoing research, but the broader class of 1,2,4-oxadiazoles has demonstrated affinity for several key biological molecules.

Enzymes:

Human Deacetylase Sirtuin 2 (HDSirt2): Certain substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have been identified as selective inhibitors of HDSirtuin 2, an enzyme implicated in neurodegenerative disorders and cancer. encyclopedia.pubmdpi.com

Carbonic Anhydrase (CA): Arylsulfonamide derivatives of 1,2,4-oxadiazole have shown selective inhibitory activity against carbonic anhydrase, a target in cancer therapy. nih.gov

Histone Deacetylase (HDAC): The 1,2,4-oxadiazole scaffold is found in compounds that inhibit HDAC, another important target in cancer treatment. encyclopedia.pubmdpi.com

Kinases: Derivatives have shown inhibitory activity against kinases such as Rearranged during Transfection (RET) kinase. encyclopedia.pub

Papain-like protease (PLpro): A series of 1,2,4-oxadiazole derivatives were designed as inhibitors of PLpro, a crucial enzyme in the life cycle of SARS-CoV-2. ipbcams.ac.cn

5-lipoxygenase (5-LOX): Oxadiazole derivatives have demonstrated inhibitory effects on this enzyme, which is involved in inflammatory responses.

Receptors:

Metabotropic Glutamate (B1630785) Receptors (mGluR): An alanine-derivative containing a 1,2,4-oxadiazole ring has shown affinity for mGluR type II and IV, which are targets for treating neurological disorders. encyclopedia.pubmdpi.com

Sigma (σ1 and σ2), Orexin, Kappa Opioid (KOR), and Estradiol (ER) Receptors: Various 1,2,4-oxadiazole derivatives have been found to have an affinity for these receptors. encyclopedia.pub

Muscarinic Receptors: Novel azabicyclic methyl esters with a 3-methyl-1,2,4-oxadiazole ring act as potent muscarinic agonists. researchgate.net

Other Proteins:

Penicillin-Binding Protein (PBP2a) and Efflux Pumps: These are targets for some 1,2,4-oxadiazole derivatives, suggesting potential antibacterial applications. encyclopedia.pub

Tubulin: Molecular docking studies have indicated that certain 1,2,4-oxadiazole derivatives can act as tubulin-binding agents. mdpi.com

Bromodomain extraterminal (BET) family proteins: 1,3,4-oxadiazoles have been identified as inhibitors of TcBDF3, a bromodomain protein from Trypanosoma cruzi, the parasite that causes Chagas disease. frontiersin.org

Table 1: Investigated Molecular Targets of 1,2,4-Oxadiazole Derivatives

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Enzymes | HDSirtuin 2, HDAC, RET kinase, PLpro, 5-LOX | Cancer, Neurodegeneration, Viral Infections, Inflammation |

| Receptors | mGluR, Sigma, Orexin, KOR, ER, Muscarinic | Neurological Disorders, Pain, Hormone-related conditions |

| Other Proteins | PBP2a, Efflux Pumps, Tubulin, TcBDF3 | Bacterial Infections, Cancer, Parasitic Diseases |

Modulatory Effects on Target Activity and Cellular Functions

The interaction of 1,2,4-oxadiazole derivatives with their molecular targets leads to a modulation of their activity, which in turn affects various cellular functions.

Enzyme Inhibition: By binding to the active site or allosteric sites of enzymes like HDSirtuin 2, HDAC, and PLpro, these compounds can inhibit their catalytic activity. encyclopedia.pubmdpi.comipbcams.ac.cn This inhibition can disrupt metabolic pathways essential for cancer cell survival or viral replication. ipbcams.ac.cn For instance, the inhibition of 5-LOX by oxadiazole derivatives can reduce the production of pro-inflammatory leukotrienes.

Receptor Agonism/Antagonism: Depending on the specific derivative and receptor, 1,2,4-oxadiazoles can act as either agonists or antagonists. For example, certain derivatives are potent agonists for cortical muscarinic receptors, enhancing cholinergic neurotransmission. researchgate.net In contrast, their affinity for other receptors like KOR suggests potential as analgesics. encyclopedia.pub

Protein Function Disruption: The binding of 1,2,4-oxadiazole compounds to proteins like tubulin can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com Similarly, inhibition of PBP2a can disrupt bacterial cell wall synthesis. encyclopedia.pub

Interference with Fundamental Biological Processes (e.g., DNA Synthesis, Cell Division)

The modulation of molecular targets by 1,2,4-oxadiazole derivatives can have profound effects on fundamental biological processes.

Cell Cycle and Division: By targeting proteins like tubulin and kinases involved in cell cycle regulation, these compounds can halt cell proliferation. mdpi.commdpi.com For instance, some 1,3,4-oxadiazole (B1194373) derivatives have been shown to cause cell cycle arrest in the G2/M phase. mdpi.com

Apoptosis: Inhibition of anti-apoptotic proteins or activation of pro-apoptotic pathways by 1,2,4-oxadiazole derivatives can induce programmed cell death in cancer cells. bohrium.com The cleavage of PARP and caspase-3 are hallmarks of apoptosis induced by some oxadiazole compounds. frontiersin.org

DNA Interaction: While not a direct interaction with DNA itself, the inhibition of enzymes involved in DNA replication and repair, such as topoisomerase II and telomerase, by some oxadiazole derivatives can lead to DNA damage and cell death. mdpi.com

Influence on Cellular Signaling Pathways and Gene Expression

The interaction of this compound and its analogs with their molecular targets can trigger a cascade of events that influence cellular signaling pathways and ultimately alter gene expression.

NF-κB Signaling Pathway: Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. frontiersin.orgfrontiersin.org This is achieved by preventing the phosphorylation of IκB and the p65 subunit of NF-κB, thereby blocking its translocation to the nucleus and its transcriptional activity. frontiersin.org

Gene Expression: By modulating the activity of transcription factors like NF-κB and influencing epigenetic modifiers like HDACs, 1,2,4-oxadiazole derivatives can alter the expression of genes involved in cell proliferation, apoptosis, and inflammation. encyclopedia.pubfrontiersin.org

Role of Electronic and Steric Properties in Binding Affinity and Specificity

The specific substitution pattern of this compound, featuring a bromine atom and a methyl group, imparts distinct electronic and steric properties that are crucial for its biological activity.

Electronic Properties: The 1,2,4-oxadiazole ring itself is an electron-withdrawing group. mdpi.com The presence of the electronegative bromine atom at the 3-position further enhances this property, potentially influencing the compound's ability to form halogen bonds and other non-covalent interactions with target proteins. The electron density distribution across the molecule, influenced by both the oxadiazole ring and its substituents, is a key determinant of its binding affinity. clockss.org

Table 2: Structure-Activity Relationship Insights for Oxadiazole Derivatives

| Structural Feature | Influence on Biological Activity | Example |

|---|---|---|

| 1,2,4-Oxadiazole Ring | Core scaffold for various biological activities, participates in hydrogen bonding. | Acts as a bioisostere for ester groups, improving metabolic stability. researchgate.net |

| Bromine Substituent | Enhances binding affinity through halogen bonding and increases electrophilicity. | The bromine atom can be a site for further chemical modification. |

| Methyl Group | Contributes to optimal pharmacokinetic properties and influences steric fit. | The size of substituents affects binding to muscarinic receptors. researchgate.net |

| Aromatic/Alkyl Substituents | Introduces extended π-systems, affecting electronic properties and potential for π-π stacking interactions. | Phenyl groups on the oxadiazole ring can enhance anticancer activity. mdpi.com |

Emerging Research Frontiers and Future Prospects for 3 Bromo 5 Methyl 1,2,4 Oxadiazole

Applications in Materials Science and Optoelectronics (e.g., Fluorescent Materials, OLEDs)

The 1,2,4-oxadiazole (B8745197) ring is a key structural motif in the design of advanced materials due to its electronic properties and stability. While research on 3-bromo-5-methyl-1,2,4-oxadiazole itself in materials science is still emerging, the broader class of 1,2,4-oxadiazoles has shown significant promise. These compounds are being explored for their potential in developing fluorescent materials and organic light-emitting diodes (OLEDs). mdpi.com The unsymmetrical distribution of atoms and electron density within the 1,2,4-oxadiazole ring plays a crucial role in these applications. mdpi.com The presence of a bromine atom on the ring, as in this compound, provides a reactive handle for further functionalization, allowing for the fine-tuning of the material's optical and electronic properties. This opens up possibilities for creating novel materials with tailored characteristics for specific optoelectronic applications. Derivatives of oxadiazoles (B1248032) are also being investigated for their use in liquid crystals and as optical brightening agents. researchgate.net

Contributions to Agrochemical Development (e.g., Herbicidal, Insecticidal, Fungicidal Agents)

The 1,2,4-oxadiazole scaffold is extensively explored in the discovery and development of new pesticides. researchgate.net Numerous derivatives of 1,2,4-oxadiazole have demonstrated potent herbicidal, insecticidal, and fungicidal activities. researchgate.netmdpi.com These compounds often act by interfering with essential metabolic pathways in pests and pathogens. mdpi.com For instance, certain oxadiazole derivatives have been developed to target specific pests while minimizing environmental impact. The bromo substituent in this compound can be a key feature in enhancing the biological activity of agrochemical candidates or can serve as a point for modification to create a library of compounds for screening. The development of effective agrochemicals is a continuous challenge, and the 1,2,4-oxadiazole core, including bromo-substituted derivatives, represents a valuable platform for designing next-generation crop protection agents. researchgate.net

Development of Advanced Synthetic Strategies for Complex Architectures Incorporating the Chemical Compound

The synthesis of complex molecules containing the 1,2,4-oxadiazole ring is an active area of research. nih.gov The bromine atom in this compound is a versatile functional group that can be readily displaced by various nucleophiles, enabling the construction of more complex molecular architectures. This allows for the integration of the 3-methyl-1,2,4-oxadiazole core into larger, more elaborate structures with desired biological or material properties.

Several synthetic methods for preparing 3,5-disubstituted-1,2,4-oxadiazoles have been developed, including one-pot procedures from carboxylic acids and nitriles. acs.orgmdpi.com These methods often offer good to excellent yields and utilize readily available starting materials. mdpi.com For instance, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles has been optimized for parallel chemistry, demonstrating its practical application in generating compound libraries. acs.org Another approach involves the reaction of amidoximes with carboxylic acids or their derivatives. mdpi.com The development of efficient and versatile synthetic strategies is crucial for exploring the full potential of this compound in various applications.

Integration of Computational and Experimental Approaches for Lead Optimization

The synergy between computational and experimental methods is increasingly vital in modern chemical research. In the context of drug discovery and materials science, computational tools are employed to predict the properties and activities of novel compounds, thereby guiding experimental efforts. For oxadiazole derivatives, molecular docking and density functional theory (DFT) studies are used to investigate their binding interactions with biological targets and to understand their electronic properties. mdpi.com

For example, computational studies have been used to investigate 1,3,4-oxadiazole (B1194373) derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a target in cancer therapy. mdpi.com These studies help in identifying lead molecules and understanding their structure-activity relationships (SAR). mdpi.com The integration of these computational predictions with experimental validation, such as in vitro and in vivo assays, accelerates the process of lead optimization. This combined approach allows for a more rational design of new molecules based on this compound with improved efficacy and desired properties.

Future Directions in Drug Discovery and Chemical Biology utilizing this compound

The 1,2,4-oxadiazole ring is considered a valuable scaffold in drug discovery due to its bioisosteric properties and broad spectrum of biological activities. nih.gov Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov The this compound moiety can serve as a key building block in the synthesis of new drug candidates. The bromine atom can be strategically utilized to enhance binding affinity to biological targets or to serve as a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Future research will likely focus on exploring the diverse biological activities of novel derivatives of this compound. This includes the design and synthesis of compound libraries for high-throughput screening against various disease targets. The continued development of innovative synthetic methodologies will be crucial for accessing a wider range of structurally diverse molecules. Furthermore, the application of chemical biology tools will help in elucidating the mechanisms of action of these compounds and identifying their cellular targets, paving the way for the development of new and effective therapeutic agents.

常见问题

Q. What are the common synthetic routes for preparing 3-bromo-5-methyl-1,2,4-oxadiazole, and what critical parameters influence reaction yields?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A key approach involves reacting amidoximes with brominated acylating agents under controlled conditions. Critical parameters include:

- Temperature : Optimal ranges (80–120°C) to avoid decomposition.

- Catalysts : Use of mild bases (e.g., KCO) to promote cyclization.

- Purification : Column chromatography or recrystallization to achieve ≥97% purity .

Yields are highly dependent on the stoichiometry of brominated reagents and reaction time (typically 12–24 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- H NMR: A singlet for the methyl group at δ 2.5–2.7 ppm.

- C NMR: Resonance for the oxadiazole ring carbons at δ 160–170 ppm, with the brominated carbon at δ 95–100 ppm.

- IR Spectroscopy : C-Br stretch at 550–600 cm and C=N/C-O stretches at 1600–1650 cm.

- Mass Spectrometry : Molecular ion peak at m/z 193/195 (Br isotopic pattern) .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the reactivity of 5-methyl-1,2,4-oxadiazole in nucleophilic substitution or rearrangement reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling or amination). In base-catalyzed rearrangements (e.g., hydrazone-to-triazole transformations), the 3-bromo substituent facilitates ring-opening via specific-base catalysis. Computational studies suggest that the electron-withdrawing effect of bromine lowers the activation energy for such rearrangements .

Q. What methodologies are recommended for tracking the stability and decomposition pathways of this compound under thermal or oxidative conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically 180–220°C).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., HBr, methyl isocyanate).

- Isotopic Labeling : Use C-labeled analogs to trace carbon fate during combustion, as demonstrated in studies of structurally similar oxadiazoles .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Assay Standardization : Compare results under consistent conditions (e.g., cell lines, concentrations).

- Purity Validation : Use HPLC or LC-MS to confirm compound integrity.

- Structure-Activity Relationship (SAR) Analysis : Evaluate substituent effects (e.g., replacing bromine with other halogens or functional groups). For example, 5-methyl-1,2,4-oxadiazole derivatives with aryl groups show enhanced nematicidal activity, while bromine substitution may alter bioavailability .

Q. What strategies can be employed to modulate the electronic properties of this compound for enhanced biological activity in drug discovery?

- Methodological Answer :

- Substituent Engineering : Introduce electron-donating groups (e.g., -OCH) at the 5-methyl position to balance hydrophilicity and membrane permeability.

- Protonation Studies : Evaluate pH-dependent stability using UV-Vis spectroscopy in buffered solutions (pH 1–13).

- Molecular Docking : Screen against target enzymes (e.g., viral proteases) to optimize binding interactions. Derivatives with fluoro or nitro groups have shown promise in antiviral studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。